molecular formula C7H3Cl2F3OS B034613 2,6-Dichloro-4-(trifluoromethylthio)phenol CAS No. 102794-04-7

2,6-Dichloro-4-(trifluoromethylthio)phenol

Cat. No.: B034613
CAS No.: 102794-04-7
M. Wt: 263.06 g/mol
InChI Key: YVUSSTNZVQSKRE-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(trifluoromethylthio)phenol is a chemical compound with the molecular formula C7H3Cl2F3OS and a molecular weight of 263.06 g/mol . It is characterized by the presence of two chlorine atoms, a trifluoromethylthio group, and a phenol group. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(trifluoromethylthio)phenol typically involves the halogenation of p-Chlorobenzotrifluoride followed by a series of reactions to introduce the trifluoromethylthio group. One common method involves the use of halogenation and ammoniation reactions The starting material, p-Chlorobenzotrifluoride, undergoes halogenation to introduce chlorine atoms at the 2 and 6 positions

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical processes that ensure high yield and purity. The process typically includes the use of cost-effective and readily available raw materials, along with optimized reaction conditions to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(trifluoromethylthio)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the chlorine or trifluoromethylthio groups.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as quinones from oxidation, reduced phenols from reduction, and substituted phenols from nucleophilic substitution .

Scientific Research Applications

2,6-Dichloro-4-(trifluoromethylthio)phenol is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(trifluoromethylthio)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group is known to enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,6-Dichloro-4-(trifluoromethylthio)phenol include other halogenated phenols and trifluoromethylthio-substituted compounds, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of chlorine and trifluoromethylthio groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where these properties are desired .

Properties

IUPAC Name

2,6-dichloro-4-(trifluoromethylsulfanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3OS/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUSSTNZVQSKRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90575398
Record name 2,6-Dichloro-4-[(trifluoromethyl)sulfanyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102794-04-7
Record name 2,6-Dichloro-4-[(trifluoromethyl)sulfanyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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